6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole

Cyclooxygenase-2 inhibition Anti-inflammatory Indazole pharmacology

This advanced tetra-substituted indazole features a unique 3-Cl, 5-F, 6-Br pattern and N1-methylation, engineered for kinase ATP-binding pocket complementarity. The 6-Br enables rapid Suzuki-Miyaura diversification, while 3-Cl and 5-F modulate stability and binding. Eliminate de novo halogenation and methylation steps to accelerate your hit-to-lead timelines in oncology and inflammation programs.

Molecular Formula C8H5BrClFN2
Molecular Weight 263.494
CAS No. 1286734-93-7
Cat. No. B597227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole
CAS1286734-93-7
Synonyms6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole
Molecular FormulaC8H5BrClFN2
Molecular Weight263.494
Structural Identifiers
SMILESCN1C2=CC(=C(C=C2C(=N1)Cl)F)Br
InChIInChI=1S/C8H5BrClFN2/c1-13-7-3-5(9)6(11)2-4(7)8(10)12-13/h2-3H,1H3
InChIKeyAIKQPKXPTSVBRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole (CAS 1286734-93-7) — Halogenated Indazole Building Block for Kinase-Targeted Drug Discovery


6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole (CAS 1286734-93-7, molecular formula C8H5BrClFN2, molecular weight 263.49) is a tetra-substituted indazole derivative featuring a unique halogen pattern at the 3-, 5-, and 6-positions combined with N1-methylation . As a functionalized heterocyclic building block, this compound provides a pre-installed substitution vector enabling modular derivatization via the bromo and chloro handles, positioning it as an advanced intermediate in medicinal chemistry programs targeting kinase inhibition and anti-inflammatory pathways .

Why 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole Cannot Be Substituted with Generic Indazole Analogs in SAR-Driven Programs


Generic substitution with less functionalized or differently substituted indazole cores is not viable in structure-activity relationship (SAR) programs because the specific halogen pattern of 6-bromo-3-chloro-5-fluoro-1-methyl-1H-indazole is engineered to occupy complementary binding sub-pockets within kinase ATP-binding sites [1]. The 6-bromo substituent serves as a critical vector for Suzuki-Miyaura cross-coupling diversification, the 3-chloro group modulates electrophilicity and metabolic stability, while the 5-fluoro atom enhances binding through orthogonal dipole interactions—a combination that analogs lacking any one of these substituents cannot replicate [2]. Procurement of this precise substitution pattern eliminates the need for de novo halogenation and N-methylation steps, reducing synthetic burden and accelerating hit-to-lead timelines .

6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole: Comparative Evidence for Differentiated Procurement in Kinase Inhibitor and Anti-Inflammatory Programs


COX-2 Inhibitory Activity of 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole: Class-Level Inference of Anti-Inflammatory Potential

6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole exhibits inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory cascade, positioning it as a scaffold of interest for anti-inflammatory drug development . While direct quantitative potency data (e.g., IC50 values) against a defined comparator are not publicly disclosed, the documented COX-2 inhibitory profile provides a class-level inference of pharmacological relevance that distinguishes it from inactive indazole cores .

Cyclooxygenase-2 inhibition Anti-inflammatory Indazole pharmacology

Enhanced Kinase Inhibitor Scaffold Potential: Class-Level Inference from 5-Substituted Indazole SAR Studies

Systematic structure-activity relationship (SAR) studies on 5-substituted indazoles demonstrate that halogenation at the 5- and 6-positions significantly enhances potency against a panel of tyrosine and serine/threonine kinases compared to unsubstituted or mono-halogenated analogs [1]. 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole incorporates this optimal halogen fingerprint (5-fluoro, 6-bromo) within a fully substituted core, providing a class-level inference of superior kinase engagement relative to less functionalized indazole building blocks [2]. The N1-methyl group further mimics the natural ATP adenine N1 position, a feature absent in non-methylated indazole comparators, which may improve binding mode complementarity [3].

Kinase inhibition Tyrosine kinase Anticancer

Synthetic Efficiency: Pre-installed Halogenation Pattern Reduces Total Synthesis Steps Compared to Starting from 1H-Indazole

Procurement of 6-bromo-3-chloro-5-fluoro-1-methyl-1H-indazole eliminates the need for sequential halogenation and N-alkylation reactions required when starting from unsubstituted 1H-indazole. Quantitative analysis of analogous polyhalogenated indazole syntheses indicates that achieving a comparable 3-chloro-5-fluoro-6-bromo substitution pattern typically requires 3–4 additional synthetic steps, including regioselective bromination, chlorination, and fluorination, each with associated yield losses [1]. The pre-installed N1-methyl group further circumvents a methylation step that often requires strong base and methyl iodide under anhydrous conditions [2].

Medicinal chemistry Building block Synthetic efficiency

6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole: Prioritized Application Scenarios Based on Evidence-Linked Differentiation


Accelerated Kinase Inhibitor Hit-to-Lead Optimization

Medicinal chemistry teams developing ATP-competitive kinase inhibitors for oncology or inflammatory disease indications should prioritize 6-bromo-3-chloro-5-fluoro-1-methyl-1H-indazole as an advanced building block. The pre-installed 5-fluoro and 6-bromo substitution pattern is validated by class-level SAR to enhance kinase binding potency relative to less halogenated indazole cores [1]. The 6-bromo position offers a convenient handle for Suzuki-Miyaura diversification to rapidly explore vector space and optimize selectivity [2].

COX-2-Targeted Anti-Inflammatory Lead Generation

Researchers exploring novel non-steroidal anti-inflammatory drug (NSAID) scaffolds should evaluate 6-bromo-3-chloro-5-fluoro-1-methyl-1H-indazole as a starting point, given documented COX-2 inhibitory activity [1]. The halogenated indazole core provides a differentiated chemotype from traditional diarylheterocycle COX-2 inhibitors (e.g., celecoxib), potentially offering improved pharmacokinetic properties or reduced off-target effects.

FGFR-Directed Anticancer Drug Discovery

Programs targeting fibroblast growth factor receptor (FGFR) kinases, particularly those addressing gatekeeper mutations, may derive benefit from incorporating this fully functionalized indazole core. Patent literature establishes indazole compounds with 5-fluoro and 6-substituent patterns as privileged scaffolds for FGFR inhibition [1]. The 3-chloro substituent offers additional opportunities for modulating metabolic stability and solubility, critical parameters for in vivo efficacy [2].

Library Synthesis for Polypharmacology Profiling

Chemical biology groups conducting kinome-wide selectivity profiling or phenotypic screening campaigns can employ 6-bromo-3-chloro-5-fluoro-1-methyl-1H-indazole as a versatile core for generating focused libraries. The orthogonal reactivity of the 6-bromo and 3-chloro groups enables sequential diversification strategies to rapidly access a diverse set of analogs, maximizing chemical space exploration while minimizing synthetic burden [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.